

Chemical structure and molecular weight of 4-Methyl-3-nitroquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-3-nitroquinoline

Cat. No.: B1313941

[Get Quote](#)

An In-depth Technical Guide to 4-Methyl-3-nitroquinoline

Version: 1.0

This document provides a comprehensive technical overview of **4-Methyl-3-nitroquinoline**, tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It covers the molecule's fundamental chemical properties, detailed experimental protocols for its synthesis and characterization, and logical workflows presented through standardized diagrams.

Chemical Identity and Properties

4-Methyl-3-nitroquinoline is a heterocyclic aromatic compound belonging to the quinoline family. The presence of a methyl group at the 4th position and a nitro group at the 3rd position of the quinoline ring structure defines its specific reactivity and physical properties. Its chemical formula is C₁₀H₈N₂O₂.[\[1\]](#)

Chemical Structure

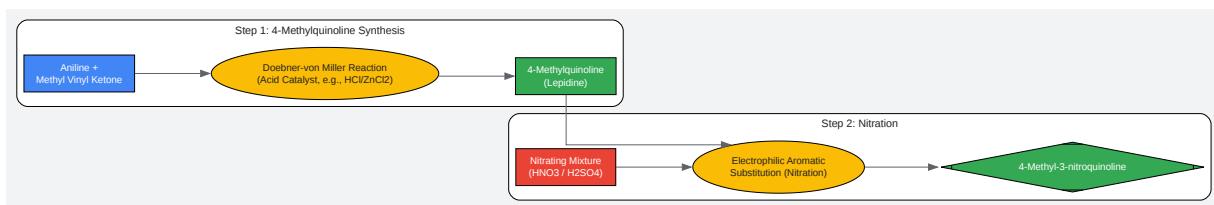
The structure consists of a fused bicyclic system of a benzene ring and a pyridine ring, with substituent groups as specified.

SMILES: Cc1c(c2ccccc2n1)--INVALID-LINK--[O-]

InChI Key:FHNFLSBUGGNXSW-UHFFFAOYSA-N

Physicochemical Data

The key quantitative properties of **4-Methyl-3-nitroquinoline** are summarized in the table below for easy reference and comparison.


Property	Value	Reference(s)
CAS Number	79965-62-1	[1] [2]
Molecular Formula	C10H8N2O2	[1]
Molecular Weight	188.18 g/mol	[1] [2]
Exact Mass	188.058577502 Da	[1]
Monoisotopic Mass	188.058577502 Da	[1]
Heavy Atom Count	14	[1]
Refractive Index	1.661 (Predicted)	[1]
Purity	≥95% (As commercially available)	[2]

Experimental Protocols

This section details the methodologies for the synthesis and subsequent characterization of **4-Methyl-3-nitroquinoline**.

Synthesis Workflow

The synthesis of **4-Methyl-3-nitroquinoline** can be efficiently achieved via a two-step process. The first step involves the synthesis of the precursor, 4-Methylquinoline (also known as lepidine), followed by its regioselective nitration.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **4-Methyl-3-nitroquinoline**.

Detailed Synthesis Protocol

Step 1: Synthesis of 4-Methylquinoline (Lepidine)

This procedure is adapted from the Doebner-von Miller reaction, a standard method for synthesizing quinolines.

- **Reaction Setup:** To a stirred solution of aniline (10 mmol) in acetic acid (10 ml), add a catalytic amount of ferric chloride (e.g., 10 mmol) under a nitrogen atmosphere.[3]
- **Reagent Addition:** Slowly add methyl vinyl ketone (11.8 mmol) dropwise over a period of 15 minutes, ensuring the mixture is well-stirred.[3]
- **Heating:** Heat the reaction mixture to approximately 70-75 °C and maintain this temperature for one hour.
- **Cyclization:** Add anhydrous zinc chloride (10 mmol) to the mixture and heat to reflux for an additional two hours to facilitate cyclization.[3]
- **Work-up:** After cooling to room temperature, filter the mixture. Basify the filtrate with a 10% sodium hydroxide solution until a pH > 10 is achieved.
- **Extraction and Purification:** Extract the aqueous layer with ethyl acetate (3 x 20 ml). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 4-methylquinoline. Further purification can be achieved via column chromatography or distillation.

Step 2: Nitration of 4-Methylquinoline

This protocol employs standard nitration conditions for aromatic systems.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 4-methylquinoline (10 mmol) in concentrated sulfuric acid (20 ml) to -5 °C using an ice-salt bath.
- **Addition of Nitrating Mixture:** Prepare a nitrating mixture of fuming nitric acid (11 mmol) and concentrated sulfuric acid (10 ml). Add this mixture dropwise to the stirred 4-methylquinoline solution, ensuring the internal temperature is maintained below 0 °C.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).
- **Work-up:** Carefully pour the reaction mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution.
- **Purification:** The resulting precipitate, crude **4-Methyl-3-nitroquinoline**, can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent such as ethanol to yield the purified product.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Objective:** To confirm the molecular structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
- **Sample Preparation:** Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- **Instrumentation:** A 400 MHz or higher field NMR spectrometer.
- **Expected ¹H NMR Spectrum:** The spectrum should exhibit signals corresponding to the aromatic protons on the quinoline core, with characteristic splitting patterns and chemical shifts influenced by the electron-withdrawing nitro group. A singlet corresponding to the methyl group protons (CH₃) would be expected, likely in the δ 2.5-3.0 ppm range.

- Expected ^{13}C NMR Spectrum: The spectrum will show distinct signals for each of the 10 carbon atoms in the molecule, including the methyl carbon and the aromatic carbons.

2. Infrared (IR) Spectroscopy

- Objective: To identify the key functional groups present in the molecule.
- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid at room temperature) or more commonly as a KBr (potassium bromide) pellet.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Expected Absorptions:
 - $\sim 3100\text{-}3000\text{ cm}^{-1}$: C-H stretching from the aromatic ring.[\[4\]](#)
 - $\sim 1600\text{-}1450\text{ cm}^{-1}$: C=C and C=N stretching vibrations within the aromatic quinoline ring.[\[5\]](#)
 - $\sim 1550\text{-}1500\text{ cm}^{-1}$ and $\sim 1350\text{-}1300\text{ cm}^{-1}$: Strong characteristic asymmetric and symmetric stretching vibrations of the nitro group (N-O).
 - $\sim 1380\text{ cm}^{-1}$: C-H bending from the methyl group.[\[5\]](#)

3. Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol).
- Instrumentation: Typically a mass spectrometer coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[\[6\]](#)
- Expected Results:

- Molecular Ion Peak ($[M]^+$ or $[M+H]^+$): A prominent peak should be observed at an m/z ratio corresponding to the molecular weight of the compound (188.18 g/mol). High-resolution mass spectrometry (HRMS) can confirm the exact mass to several decimal places.
- Fragmentation Pattern: Characteristic fragments may include the loss of the nitro group (NO_2) or other fragmentation patterns typical of quinoline derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 79965-62-1 Cas No. | 4-Methyl-3-nitroquinoline | Apollo [store.apolloscientific.co.uk]
- 3. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. Serum metabolite profiling of a 4-Nitroquinoline-1-oxide-induced experimental oral carcinogenesis model using gas chromatography-mass spectrometry [PeerJ] [peerj.com]
- To cite this document: BenchChem. [Chemical structure and molecular weight of 4-Methyl-3-nitroquinoline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1313941#chemical-structure-and-molecular-weight-of-4-methyl-3-nitroquinoline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com